(4-Bromopyridin-2-YL)(piperidin-1-YL)methanone
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Overview
Description
(4-Bromopyridin-2-YL)(piperidin-1-YL)methanone is an organic compound with the molecular formula C11H13BrN2O It is a derivative of pyridine and piperidine, featuring a bromine atom at the 4-position of the pyridine ring and a piperidinyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyridin-2-YL)(piperidin-1-YL)methanone typically involves the reaction of 4-bromopyridine with piperidin-1-ylmethanone under specific conditions. One common method includes:
Starting Materials: 4-bromopyridine and piperidin-1-ylmethanone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-YL)(piperidin-1-YL)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new amine derivative, while oxidation might produce a corresponding ketone or aldehyde.
Scientific Research Applications
(4-Bromopyridin-2-YL)(piperidin-1-YL)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving pyridine and piperidine derivatives.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (4-Bromopyridin-2-YL)(piperidin-1-YL)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-phenyl)-piperidin-1-yl-methanone: Similar structure but with a phenyl group instead of a pyridine ring.
(4-Chloro-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone:
Uniqueness
(4-Bromopyridin-2-YL)(piperidin-1-YL)methanone is unique due to the presence of both pyridine and piperidine moieties, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H13BrN2O |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
(4-bromopyridin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-5-13-10(8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
SHHDSMWMZMQNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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